5-(吡啶-4-基)-1,2,4-恶二唑-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Synthesis Analysis

Pyridine derivatives can be synthesized through various methods. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and varies based on the specific functional groups attached to the pyridine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the PubChem database provides information on properties such as molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and topological polar surface area for various compounds .科学研究应用

合成和抗菌活性

- 已经报道了从吡啶-4-羧酸乙酯开始合成 2-(取代苯基)-5-(吡啶-4-基)-1,3,4-恶二唑。这些化合物表现出抗菌活性,针对各种细菌进行了测试,其中以氨苄西林作为参考化合物 (Singh & Kumar,2015)。

抗菌和抗分枝杆菌活性

- 已经探索了从异烟酸酰肼开始合成新的 1,2,4-三唑。抗菌活性研究表明,大多数化合物表现出良好至中等的活性 (Bayrak 等人,2009)。

- 另一项研究重点关注 4-(5-取代-1,3,4-恶二唑-2-基)吡啶的合成,证明了其对结核分枝杆菌 H(37)Rv 和五种临床分离株的有趣活性。一些化合物显示出显着的效力,在对抗药性菌株方面优于异烟肼和链霉素等标准药物 (Navarrete-Vázquez 等人,2007)。

杂环化合物的合成和表征

- 合成了含有 2‐H‐吡喃吡啶-2‐酮部分和相关化合物的新型 1,2,4-恶二唑杂环化合物,突出了潜在的高血压活性 (Kumar & Mashelker,2007)。

- 使用新的含 1,3,4-恶二唑的双吡啶基配体生成 Zn(II) 和 Cu(II) 配合物,证明了化学多功能性和在创建新型金属有机框架中的潜在应用 (Zhao 等人,2013)。

光学和荧光性质

- 一项研究合成了一系列新型衍生物,表明它们在二氯甲烷中的荧光特性,为了解此类化合物的性质提供了见解 (Ge 等人,2014)。

安全和危害

未来方向

作用机制

Target of Action

The primary target of Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate is alpha-synuclein (α-syn) . Alpha-synuclein is a small protein localized in the presynaptic terminal and is the main constituent of intracellular proteinaceous accumulations found in Parkinson’s disease patients .

Mode of Action

This compound interacts with alpha-synuclein and has been shown to reduce α-syn aggregation . In pathological conditions, alpha-synuclein creates amyloid aggregates that lead to neurotoxicity and neurodegeneration . By reducing the aggregation of alpha-synuclein, this compound can potentially alleviate these effects.

Biochemical Pathways

The compound affects the alpha-synuclein aggregation pathway . In the misfolded state, the aggregation of alpha-synuclein into amyloid fibrils leads to neuronal pathological inclusions located both in the neuron soma and in axons . This process causes cytotoxicity through different mechanisms such as the increase of lipid membrane permeabilization, the mitochondrial damage, and the oxidative stress .

Pharmacokinetics

It has been shown to display the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia as well as to affect the levels of parkinson’s disease markers after the administration of the same neurotoxin .

Result of Action

The compound’s action results in the prevention of neurodegeneration produced by the neurotoxin MPTP . It has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affect the levels of tyrosine hydroxylase (TH) and alpha-synuclein in the midbrain .

Action Environment

It’s worth noting that the compound’s efficacy in preventing neurodegeneration has been demonstrated in the context of neurotoxin exposure .

属性

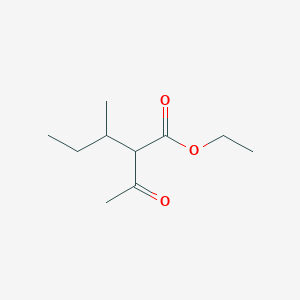

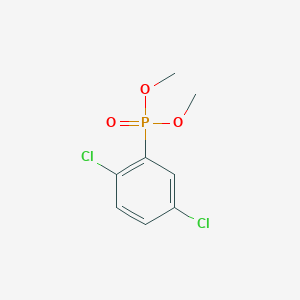

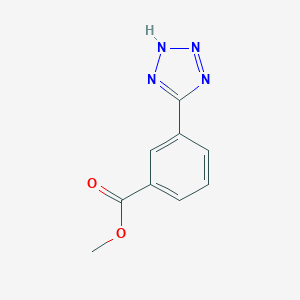

IUPAC Name |

ethyl 5-pyridin-4-yl-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-2-15-10(14)8-12-9(16-13-8)7-3-5-11-6-4-7/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDVSIVYIQDFJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B182287.png)

![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)